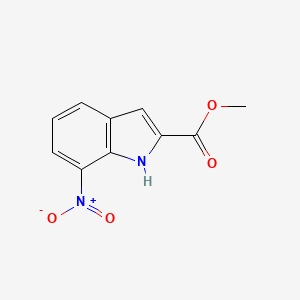

Methyl 7-nitro-1h-indole-2-carboxylate

Description

Properties

Molecular Formula |

C10H8N2O4 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

methyl 7-nitro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)7-5-6-3-2-4-8(12(14)15)9(6)11-7/h2-5,11H,1H3 |

InChI Key |

OWGXPBRLKFGUQB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 7-nitro-1H-indole-2-carboxylate (CAS: 6960-46-9)

Structural Similarity : 0.93 (high similarity)

- Molecular Formula : C₁₁H₁₀N₂O₄

- Key Differences: The ethyl ester group (vs. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting metabolic stability .

- Synthesis: Similar nitration and esterification pathways but requires ethanol instead of methanol for esterification .

- Applications : Used in analogous pharmaceutical research but with differing pharmacokinetic profiles due to ester group variation.

Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate (CAS: 1956355-82-0)

- Molecular Formula : C₁₁H₁₀N₂O₄

- Enhanced lipophilicity compared to the parent compound, influencing solubility (logP ~2.1 vs. ~1.8 for the non-methylated derivative) .

- Applications : The additional methyl group may improve binding affinity in target proteins, making it valuable in structure-activity relationship (SAR) studies.

7-Nitro-1H-indole-2-carboxylic Acid (CAS: 6960-45-8)

- Molecular Formula : C₉H₆N₂O₄

- Key Differences :

- Reactivity : Direct precursor for ester derivatives like the target compound; reacts readily with alcohols under acidic conditions.

Methyl 7-methoxy-1H-indole-2-carboxylate (CAS: 84638-71-1)

Molecular Formula: C₁₁H₁₁NO₃

Table 1: Key Properties of Methyl 7-nitro-1H-indole-2-carboxylate and Analogues

*logP values estimated using fragment-based methods.

Preparation Methods

Regioselective Nitration Mechanisms

The electron-withdrawing carboxylate ester at position 2 directs nitration to the 7-position of the indole ring via meta-directing effects. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C achieves optimal regioselectivity, minimizing byproducts like 5-nitro isomers. Kinetic studies indicate that lower temperatures favor 7-nitro formation due to reduced nitronium ion mobility, while higher temperatures (>20°C) promote polysubstitution.

Table 1: Nitration Conditions and Outcomes

| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | 7-Nitro Purity (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 2 | 65 | 98 |

| Acetyl nitrate | -10 | 4 | 72 | 95 |

Post-reaction purification involves silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the 7-nitro isomer, followed by recrystallization in ethanol.

Fischer Indole Synthesis with Nitrophenylhydrazine Derivatives

Cyclization of 4-Nitrophenylhydrazine and Ethyl Pyruvate

Adapting methodologies from bromoindole synthesis, 4-nitrophenylhydrazine hydrochloride reacts with ethyl pyruvate in ethanol under reflux (80°C, 6 h) to form ethyl pyruvate-4-nitrophenylhydrazone. Cyclization in ethylene glycol with ZnCl₂ at 160°C for 3 h yields ethyl 7-nitroindole-2-carboxylate, which undergoes transesterification with methanol to produce the target compound.

Key Reaction Parameters

-

Molar Ratios : Hydrazine:pyruvate = 1:1.1 (prevents pyruvate dimerization)

-

Catalyst Loading : ZnCl₂ (1.8–2.2 eq) ensures complete cyclization.

-

Yield : 58–63% after transesterification.

Multi-Step Synthesis via Intermediate Carboxylic Acid

Nitration of Indole-2-Carboxylic Acid

Indole-2-carboxylic acid is nitrated using fuming HNO₃ in acetic anhydride at -5°C, achieving 70% yield of 7-nitroindole-2-carboxylic acid. Esterification with methanol and H₂SO₄ (2.5 eq) at reflux (65°C, 8 h) completes the synthesis.

Table 2: Esterification Optimization

| Acid Catalyst | Methanol (eq) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 10 | 8 | 85 |

| TsOH | 15 | 6 | 78 |

Ionic liquid catalysts (e.g., [Bmim]OAc) offer a greener alternative, reducing reaction times to 3 h with 89% yield.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Nitration | 65–72 | 95–98 | Moderate | High |

| Fischer Synthesis | 58–63 | 90–93 | Low | Moderate |

| Carboxylic Acid Pathway | 70–85 | 97–99 | High | Low |

-

Direct Nitration excels in simplicity but requires stringent temperature control.

-

Fischer Synthesis offers regiochemical precision but involves multi-step purification.

-

Carboxylic Acid Pathway is scalable for industrial production, albeit with higher reagent costs.

Industrial-Scale Production Considerations

Q & A

Q. Q: What are the standard synthetic routes for preparing methyl 7-nitro-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

A: The synthesis typically involves nitration of a pre-functionalized indole scaffold. A common approach is:

Indole Core Formation : Use Fischer indole synthesis or palladium-catalyzed coupling to construct the indole ring.

Nitro Group Introduction : Nitration at the 7-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

Esterification : Methylation of the carboxylate group via alkylation or transesterification.

Optimization : Adjust stoichiometry, temperature, and catalyst (e.g., Pd/C for hydrogenation steps) to enhance yield. Purification often involves recrystallization or column chromatography .

Structural Characterization

Q. Q: What advanced techniques are recommended for confirming the molecular structure of this compound?

A:

- X-ray Crystallography : Resolve crystal packing and confirm nitro/ester substituent positions using SHELX or ORTEP-III for data refinement .

- Spectroscopy :

Biological Activity Evaluation

Q. Q: How can researchers design experiments to assess the antimicrobial or anticancer potential of this compound?

A:

- Antimicrobial Assays :

- MIC Determination : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ampicillin) and solvent controls.

- Time-Kill Curves : Evaluate bactericidal kinetics.

- Anticancer Screening :

Stability and Reactivity

Q. Q: What are the critical storage conditions and stability challenges for this compound?

A:

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis.

- Stability Risks :

Analytical Quantification

Q. Q: Which quantitative methods are most reliable for analyzing this compound in complex mixtures?

A:

- Reverse-Phase HPLC : Use C18 columns with UV detection (λ = 254 nm for nitro groups). Mobile phase: acetonitrile/water (0.1% TFA).

- LC-MS/MS : Quantify trace amounts in biological matrices (e.g., plasma) with MRM transitions specific to m/z 220.2 → 148.1.

- Calibration : Prepare standard curves in triplicate and validate linearity (R² > 0.99) .

Data Contradictions

Q. Q: How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points) for this compound?

A:

- Reproduce Experiments : Synthesize the compound using published protocols and compare observed properties (e.g., DSC for melting points).

- Cross-Validate Techniques : Use orthogonal methods (e.g., NMR vs. XRD for purity).

- Consult Databases : Cross-reference PubChem, Reaxys, or SciFinder for consensus data .

Reaction Mechanisms (Advanced)

Q. Q: What mechanistic insights explain the regioselective nitration at the 7-position of the indole ring?

A:

- Electrophilic Aromatic Substitution : Nitronium ion (NO₂⁺) attacks the electron-rich indole ring.

- Directing Effects : The 2-carboxylate group deactivates the ring, favoring nitration at the 7-position due to resonance and steric factors.

- Computational Modeling : DFT calculations (e.g., Gaussian) can map electrostatic potential surfaces to predict reactivity .

Computational Modeling (Advanced)

Q. Q: How can molecular docking and QSAR studies optimize this compound derivatives for target binding?

A:

- Docking Workflow :

- Target Selection : Identify enzymes (e.g., topoisomerase II for anticancer activity).

- Ligand Preparation : Generate 3D conformers (Open Babel) and dock using AutoDock Vina.

- Scoring : Rank derivatives by binding affinity (ΔG).

- QSAR : Use descriptors (logP, polar surface area) to correlate structure with bioactivity. Validate with leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.